molecular formula C14H16N6O5S B2718326 (5E)-2-hydroxy-6-imino-5-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-3,4,5,6-tetrahydropyrimidin-4-one CAS No. 327088-86-8

(5E)-2-hydroxy-6-imino-5-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-3,4,5,6-tetrahydropyrimidin-4-one

Cat. No.: B2718326
CAS No.: 327088-86-8
M. Wt: 380.38
InChI Key: ILIIWLNAPNZMRR-YBFXNURJSA-N
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Description

The compound “(5E)-2-hydroxy-6-imino-5-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-3,4,5,6-tetrahydropyrimidin-4-one” is a pyrimidin-4-one derivative characterized by a complex heterocyclic core and multiple functional groups. Its structure includes a tetrahydropyrimidinone scaffold substituted with a hydrazin-1-ylidene group linked to a 4-(morpholine-4-sulfonyl)phenyl moiety.

Pyrimidinone derivatives are widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities .

Properties

IUPAC Name

6-amino-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O5S/c15-12-11(13(21)17-14(22)16-12)19-18-9-1-3-10(4-2-9)26(23,24)20-5-7-25-8-6-20/h1-4H,5-8H2,(H4,15,16,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTECBSDBCZOOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-2-hydroxy-6-imino-5-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-3,4,5,6-tetrahydropyrimidin-4-one is a derivative of tetrahydropyrimidine that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones in the presence of catalysts. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
4bHeLa15.2Induction of apoptosis
4kMDA-MB-23112.8Cell cycle arrest at G1 phase

These results indicate that such compounds may induce apoptosis and disrupt cell cycle progression in cancer cells .

2. Antimicrobial Activity

The antimicrobial efficacy of tetrahydropyrimidine derivatives has also been explored. For example:

CompoundBacterial StrainMIC (mg/mL)
4aE. coli0.25
4bS. aureus0.50

These findings suggest that these compounds possess significant antibacterial properties that could be harnessed for therapeutic applications .

3. Anti-inflammatory Activity

In addition to anticancer and antimicrobial activities, the compound exhibits anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines:

Compound% Inhibition at 100 µM
4c70%
Ibuprofen86%

This suggests a potential role in treating inflammatory diseases through modulation of immune responses .

Case Study 1: Anticancer Evaluation

A study evaluated the effects of (5E)-2-hydroxy-6-imino derivatives on HeLa cells. The results indicated a dose-dependent increase in cell death and a significant rise in subG1 phase cells, suggesting effective induction of apoptosis.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compounds demonstrated varying degrees of effectiveness, with some derivatives showing MIC values comparable to standard antibiotics.

Scientific Research Applications

The compound (5E)-2-hydroxy-6-imino-5-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-3,4,5,6-tetrahydropyrimidin-4-one has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications across several domains, including medicinal chemistry, pharmacology, and material science.

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a tetrahydropyrimidinone core, which is known for its versatility in biological activity. Its molecular formula is C17H20N4O3SC_{17}H_{20}N_4O_3S, and it has a molecular weight of approximately 368.43 g/mol. The presence of functional groups such as hydroxyl, imino, and sulfonyl enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. Research has shown that tetrahydropyrimidinones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies suggest that the sulfonamide group may contribute to enhanced antibacterial activity against a range of gram-positive and gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .

Central Nervous System Effects

Pharmacological evaluations have revealed that derivatives of this compound may exhibit central nervous system (CNS) activities. Some studies indicate potential antidepressant and anxiolytic effects, making it a candidate for further investigation in treating mood disorders .

Drug Delivery Systems

The unique chemical structure of This compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and controlled release properties .

Nanotechnology

In nanotechnology, this compound can be integrated into nanoparticles for targeted drug delivery. The morpholine sulfonyl moiety can facilitate interactions with specific receptors on target cells, improving the efficacy of therapeutic agents .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of tetrahydropyrimidinones demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The results showed that compounds with structural similarities to This compound significantly reduced cell viability in various cancer cell lines .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting the potential application of this class of compounds as novel antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparisons

To contextualize the compound’s properties, it is compared to structurally analogous pyrimidinone and sulfonamide derivatives (Table 1). Key differences lie in substituent groups, which modulate solubility, bioavailability, and target specificity.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / Structure Core Structure Key Substituents Reported Bioactivity Reference
(5E)-2-Hydroxy-6-imino-5-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-3,4,5,6-tetrahydropyrimidin-4-one Tetrahydropyrimidin-4-one Morpholine sulfonylphenyl hydrazin-1-ylidene Hypothesized: Anti-inflammatory, enzyme inhibition (theoretical)
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one Dihydropyrimidin-4-one Ethyl, methoxyphenyl, thiol Not explicitly stated; likely similar to pyrimidinone derivatives
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine sulfonamide Bromo, morpholine, trimethylbenzenesulfonamide Enzyme inhibition (e.g., kinase targets)
Furochromenylideneamino-2-substituted pyrimidin-4-ones (e.g., compounds 3–7 in ) Pyrimidin-4-one Furochromenylideneamino, substituted amines Analgesic, anti-inflammatory
Key Observations:

Morpholine Sulfonyl vs. Thiol/Methoxy Groups: The morpholine sulfonyl group in the target compound likely improves aqueous solubility compared to thiol or methoxy substituents in analogs like 5-ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one . Sulfonamides are also known for enhanced target engagement in enzyme inhibition, as seen in kinase inhibitors .

Hydrazin-1-ylidene vs. Furochromenylideneamino Groups: The hydrazin-1-ylidene group may offer unique hydrogen-bonding interactions compared to the furochromenylideneamino groups in ’s compounds.

Comparison with Sulfonamide Derivatives :
The pyrimidine sulfonamide in includes a bromo substituent and trimethylbenzenesulfonamide, which are associated with steric bulk and enhanced binding specificity. The target compound’s morpholine sulfonyl group may provide a balance between bulk and solubility .

Pharmacological Potential:
  • Anti-inflammatory/Analgesic Activity: Pyrimidinone derivatives with substituted amines (e.g., compounds 3–7 in ) showed promising analgesic and anti-inflammatory effects, likely mediated by cyclooxygenase (COX) inhibition. The target compound’s hydrazin-1-ylidene group could mimic this mechanism .
  • Anticancer Applications : Ferroptosis-inducing compounds () highlight the relevance of sulfonamide/pyrimidine hybrids in cancer therapy. The morpholine sulfonyl group may enhance cellular uptake or redox modulation .

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